An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxypyrimidine and Its Key Synthetic Intermediates
An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxypyrimidine and Its Key Synthetic Intermediates
Abstract
5-Methoxypyrimidine stands as a foundational scaffold in medicinal chemistry and materials science. Its utility, however, is intrinsically linked to the properties of its key synthetic precursors, notably the halogenated derivatives that offer versatile handles for molecular elaboration. This guide provides a comprehensive analysis of the physicochemical properties of the parent 5-methoxypyrimidine core, alongside its critical intermediates like 4,6-dichloro-5-methoxypyrimidine and 2,4-dichloro-5-methoxypyrimidine. We delve into structural, spectroscopic, and thermal characteristics, grounding our discussion in both empirical data and predictive models. Detailed, field-proven protocols for characterization are provided to empower researchers, scientists, and drug development professionals in leveraging this vital chemical family for synthetic innovation.
Introduction: The 5-Methoxypyrimidine Scaffold
The pyrimidine ring is a cornerstone heterocycle in countless biologically active molecules, including several nucleobases. The introduction of a methoxy group at the 5-position modulates the electronic landscape of the ring, influencing its reactivity, metabolic stability, and interaction with biological targets. While 5-Methoxypyrimidine itself is the parent structure, its direct application in large-scale synthesis is often superseded by its more reactive, halogenated derivatives. Understanding the complete physicochemical profile of this family—from the parent molecule to its workhorse intermediates—is paramount for optimizing reaction conditions, ensuring purity, and predicting the behavior of downstream compounds.
This guide eschews a rigid template, instead presenting a logical workflow that mirrors the process of chemical characterization in a research and development setting. We begin with the fundamental properties and progress to detailed spectroscopic analysis and practical experimental methodologies.
Core Physicochemical Properties
A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and formulation. The following tables summarize the core physicochemical data for 5-Methoxypyrimidine and its common dichloro-derivatives. Note that while extensive experimental data exists for the chlorinated intermediates, many properties for the parent compound are based on high-quality computational predictions due to limited public literature.
Table 1: Core Properties of 5-Methoxypyrimidine and Key Derivatives
| Property | 5-Methoxypyrimidine | 4,6-Dichloro-5-methoxypyrimidine | 2,4-Dichloro-5-methoxypyrimidine |
| CAS Number | 31458-33-0[1] | 5018-38-2[2][3] | 19646-07-2[4][5] |
| Molecular Formula | C₅H₆N₂O[1] | C₅H₄Cl₂N₂O[2][3] | C₅H₄Cl₂N₂O[4][5] |
| Molecular Weight | 110.11 g/mol [1] | 179.00 g/mol [2][3] | 179.00 g/mol [4][5] |
| Appearance | Not specified | White solid[2] | White to off-white solid/crystalline powder[6] |
| Melting Point | Not available | 54-58 °C[2][7] or 40-42 °C[3] | 66-70 °C[5][6] |
| Boiling Point | Not available | 257.8±35.0 °C (Predicted)[2][7] | Not available |
| XLogP3 | 0.1[1] | Not available | Not available |
| Topological Polar Surface Area | 35 Ų[1] | Not available | 35.01 Ų[6] |
| Hydrogen Bond Donors | 0[1] | 0 | 0 |
| Hydrogen Bond Acceptors | 3[1] | 3 | 3 |
Expert Insights: The Role of Chlorination
The substitution of hydroxyl groups in the precursor, 5-methoxyuracil, with chlorine atoms dramatically alters the compound's properties and utility.[8][9] This transformation converts a polar, high-melting-point solid into a more organo-soluble, lower-melting-point intermediate.[2][5][6] Crucially, the chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions, providing a gateway to diverse functionalization. The differential reactivity of the chlorine atoms in 2,4-dichloro-5-methoxypyrimidine (C4 is more reactive than C2) allows for sequential, regioselective chemistry, a powerful tool in drug design.[6]
Spectroscopic Characterization: Elucidating the Structure
Structural confirmation is a non-negotiable step in chemical synthesis. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous fingerprint of the molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[10] The chemical environment of each proton and carbon atom is mapped, revealing connectivity and stereochemistry.
The proton NMR spectra of these compounds are relatively simple and highly informative. The methoxy group protons (-OCH₃) consistently appear as a sharp singlet, while the protons on the pyrimidine ring are shifted downfield due to the deshielding effect of the aromatic system and electronegative nitrogen atoms.
Table 2: Predicted and Experimental ¹H NMR Chemical Shifts (δ, ppm)
| Proton Assignment | 5-Methoxypyrimidine (Predicted) | 4,6-Dichloro-5-methoxypyrimidine (Experimental in CDCl₃)[2] | 2,4-Dichloro-5-methoxypyrimidine (Predicted)[6] |
| Ring-H (C2-H) | ~8.9-9.1 (s, 1H) | - | - |
| Ring-H (C4/C6-H) | ~8.4-8.6 (d, 2H) | 8.55 (s, 1H) | 8.3-8.5 (s, 1H) |
| Methoxy (-OCH₃) | ~3.9-4.1 (s, 3H) | 4.00 (s, 3H) | ~3.9-4.1 (s, 3H) |
Causality Note: In 4,6-dichloro-5-methoxypyrimidine, the single ring proton is at the C2 position, flanked by two nitrogen atoms, resulting in significant deshielding and a chemical shift of 8.55 ppm.[2] The methoxy protons are shielded relative to the ring protons and appear as a singlet at 4.00 ppm.[2]
Carbon NMR provides a map of the carbon skeleton. Carbons attached to electronegative atoms (N, O, Cl) are shifted significantly downfield.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | 5-Methoxypyrimidine (Predicted) | 4,6-Dichloro-5-methoxypyrimidine (Predicted) | 2,4-Dichloro-5-methoxypyrimidine (Predicted)[10] |
| C2 | ~152-156 | ~155-160 | ~170-175 |
| C4/C6 | ~157-161 | ~158-163 | ~155-160 |
| C5 | ~130-135 | ~138-143 | ~135-140 |
| -OCH₃ | ~55-60 | ~56-61 | ~55-60 |
Causality Note: The chemical shift of the methoxy carbon typically falls in the 55-62 ppm range.[11] The pyrimidine ring carbons exhibit shifts greater than 130 ppm, consistent with their aromatic and electron-deficient nature.[12]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within a molecule by probing their vibrational frequencies.[13]
Table 4: Predicted Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Predicted Range | Rationale |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of sp² C-H bonds on the pyrimidine ring. |
| Aliphatic C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of sp³ C-H bonds in the methoxy group. |
| C=N, C=C Stretch | 1400 - 1600 | Ring stretching vibrations characteristic of the pyrimidine core.[14] |
| C-O Stretch | 1050 - 1250 | Asymmetric C-O-C stretching of the methoxy ether linkage. |
| C-Cl Stretch | 600 - 800 | Stretching vibration for carbon-chlorine bonds (for derivatives). |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the elemental composition. For 5-Methoxypyrimidine, the molecular ion peak (M⁺) is expected at an m/z of 110.0480, corresponding to its monoisotopic mass.[1]
Experimental Protocols and Workflows
Trustworthy data is built upon robust and reproducible experimental design. The following section details standardized protocols for the characterization of 5-methoxypyrimidine and its derivatives.
Integrated Characterization Workflow
The logical flow from receiving a sample to its full characterization is a self-validating system. Each step confirms the findings of the previous one.
Caption: Integrated workflow for physicochemical characterization.
Protocol: NMR Sample Preparation and Acquisition
This protocol ensures high-quality data for structural confirmation.[10][15]
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent choice is appropriate for the compound's solubility.
-
Dissolution: Gently vortex or sonicate the tube until the sample is fully dissolved, creating a clear, homogeneous solution.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set to ~16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, sufficient to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse experiment.
-
Spectral Width: Set to ~220 ppm, centered around 110 ppm.
-
Relaxation Delay: 2-5 seconds to ensure quantitative relaxation of all carbon nuclei.
-
Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.
Protocol: Synthesis of 4,6-Dichloro-5-methoxypyrimidine
This protocol is adapted from established synthetic procedures and patents, demonstrating a common route from 5-methoxyuracil.[2][16]
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, suspend 5-methoxypyrimidine-4,6-diol (5-methoxyuracil, 1 mole equivalent) in anhydrous toluene.
-
Reagent Addition: Add triethylamine (1.0-1.1 mole equivalent). Heat the suspension to 100-105°C.
-
Chlorination: Slowly add a solution of phosphorus oxychloride (POCl₃, ~2.2 mole equivalents) in toluene dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching: Cool the mixture to room temperature. Carefully decant the toluene layer. Very slowly and cautiously, add crushed ice to the residue to quench the excess POCl₃.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., toluene or ethyl acetate).
-
Work-up: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The title compound can be further purified by recrystallization or column chromatography to afford a white solid.[2]
Caption: Synthetic pathway from precursor to chlorinated intermediate.
Safety and Handling
Proper handling of these chemicals is essential for laboratory safety. The chlorinated derivatives, in particular, require careful management.
-
Hazard Statements: The dichloro-derivatives are generally classified as harmful if swallowed and can cause serious eye damage or skin irritation.[17][18][19]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling these compounds.[18]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[17][18]
-
Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) as some derivatives may be sensitive to air or moisture.[2][7]
Conclusion
The 5-methoxypyrimidine core and its chlorinated intermediates represent a versatile and powerful platform for chemical innovation. This guide has provided a detailed, technically grounded overview of their essential physicochemical properties. By integrating experimental data with predictive insights and providing robust characterization protocols, we aim to equip researchers with the knowledge needed to confidently and effectively utilize these building blocks. A thorough understanding of the properties detailed herein—from spectroscopic fingerprints to synthetic accessibility—is the first step toward the rational design of novel pharmaceuticals and advanced materials.
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